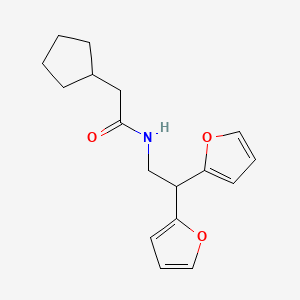

2-cyclopentyl-N-(2,2-di(furan-2-yl)ethyl)acetamide

Description

2-cyclopentyl-N-(2,2-di(furan-2-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a cyclopentyl group attached to the acetamide carbonyl and a di(furan-2-yl)ethyl substituent on the nitrogen. Acetamides with heterocyclic substituents, such as furan or triazole moieties, are frequently explored for antimicrobial, anti-inflammatory, and pesticidal activities .

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c19-17(11-13-5-1-2-6-13)18-12-14(15-7-3-9-20-15)16-8-4-10-21-16/h3-4,7-10,13-14H,1-2,5-6,11-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLZEUHDWWONNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2,2-di(furan-2-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the cyclopentyl and furan intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(2,2-di(furan-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The cyclopentyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the acetamide group can produce primary amines.

Scientific Research Applications

2-cyclopentyl-N-(2,2-di(furan-2-yl)ethyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(2,2-di(furan-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Diversity and Bioactivity

The table below compares key structural features and reported activities of related acetamides:

Key Observations:

- Furan-Containing Analogues: Compounds with furan substituents, such as those in and , demonstrate enhanced antimicrobial or synthetic versatility.

- Cyclopentyl vs. Aromatic Groups : Cyclopentyl substituents (as in the target compound) are less common in the literature compared to phenyl or benzothiazole groups (e.g., ). This could modulate solubility and steric effects, influencing bioavailability .

- Anti-Exudative Activity : highlights acetamides with triazole-furan hybrids exhibiting anti-exudative effects comparable to diclofenac. The absence of a triazole moiety in the target compound may shift its pharmacological profile toward antimicrobial or pesticidal applications .

Biological Activity

2-Cyclopentyl-N-(2,2-di(furan-2-yl)ethyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound belongs to a class of amides characterized by a cyclopentyl group and a di-furan moiety. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, it may influence purinergic signaling pathways, which are crucial in inflammation and neural transmission.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit several biological effects:

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : Preliminary studies suggest neuroprotective effects, likely linked to its ability to interact with neurotransmitter systems.

- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Neuroprotective | Protection against neuronal damage | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

-

Neuroprotection in Animal Models :

A study evaluated the neuroprotective effects of the compound in rodent models of neurodegeneration. Results indicated a significant reduction in neuronal loss and improvement in cognitive function metrics. -

Anti-inflammatory Response :

In vitro assays demonstrated that the compound reduced the expression of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent. -

Antimicrobial Testing :

The compound was tested against various bacterial strains, revealing effective inhibition of growth at concentrations lower than those typically required for conventional antibiotics.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These investigations have highlighted:

- Structure-Activity Relationship (SAR) : Modifications on the furan rings significantly impact biological activity, underscoring the importance of structural nuances.

- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption profiles and metabolic stability, making it a candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.